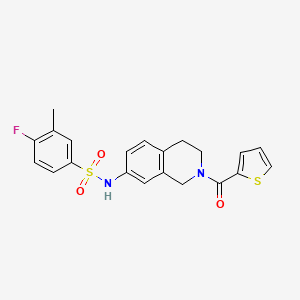

4-fluoro-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-fluoro-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the properties and activities of structurally related benzenesulfonamide derivatives. These compounds are often explored for their potential as inhibitors of various enzymes and receptors, which suggests that the compound may also serve as a biologically active molecule with potential therapeutic applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step organic reactions that may include the formation of key intermediates such as substituted benzenesulfonamides or tetrahydroisoquinoline moieties. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as carbonic anhydrase inhibitors also involves careful design and execution of synthetic routes . These examples suggest that the synthesis of the compound would require careful planning and execution, potentially involving the formation of a tetrahydroisoquinoline core followed by sulfonamide linkage.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as X-ray crystallography, as seen in the investigation of the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and related compounds . These studies provide detailed information about the molecular conformations, packing patterns, and intermolecular interactions, which are crucial for understanding the compound's binding affinity and selectivity towards biological targets. The molecular docking studies of novel inhibitors of hepatitis B also highlight the importance of understanding the electronic and spatial structure of such molecules .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, particularly those involving their functional groups. For instance, the sulfonamide group can act as a hydrogen bond acceptor, as demonstrated in the crystal structure analysis of related compounds . The introduction of substituents such as fluorine atoms can significantly affect the reactivity and selectivity of these molecules, as seen in the enhancement of COX-2 selectivity upon fluorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms and other substituents can alter these properties, potentially improving the pharmacokinetic profile of the compounds. The high binding potency of fluorinated benzenesulfonamides towards carbonic anhydrase isozymes suggests that the introduction of fluorine can enhance the affinity of these molecules for their biological targets .

Scientific Research Applications

Fluorophores for Zinc(II) Detection

Research has highlighted the synthesis and spectroscopic study of fluorophores, including compounds similar to the one , for the specific detection of Zinc(II) in intracellular environments. These fluorophores, due to their strong fluorescence when bound to Zn^2+, play a crucial role in studying cellular zinc levels, which is essential for understanding zinc's physiological and pathological roles (Kimber et al., 2001).

Agonists for Beta3 Adrenergic Receptor

Tetrahydroisoquinoline derivatives, containing a benzenesulfonamide moiety, have been investigated for their role as potent and selective agonists for the human beta3 adrenergic receptor. These compounds, by targeting the beta3 AR, could have implications for treating metabolic disorders, indicating a therapeutic application of such chemical structures (Parmee et al., 2000).

Intramolecular Substitution for Synthesizing Isoquinolines

The chemical compound is also relevant in synthetic chemistry, where intramolecular substitution processes involving sulfonamide moieties lead to the formation of isoquinoline derivatives. These processes are crucial for developing new compounds with potential biological activities (Ichikawa et al., 2006).

Inhibition of Human Carbonic Anhydrases

Derivatives of benzenesulfonamide, including structures similar to the one , have been designed to target human carbonic anhydrases, particularly isoforms associated with various diseases. These inhibitors could provide a foundation for developing new therapeutic agents for conditions like glaucoma, epilepsy, and certain types of cancer (Bruno et al., 2017).

Antitumor Activity

Compounds incorporating the benzenesulfonamide moiety have been synthesized and evaluated for their antitumor activity. This suggests the potential use of such compounds in developing novel anticancer drugs, highlighting the importance of chemical derivatives in medicinal chemistry research (Alqasoumi et al., 2010).

properties

IUPAC Name |

4-fluoro-3-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c1-14-11-18(6-7-19(14)22)29(26,27)23-17-5-4-15-8-9-24(13-16(15)12-17)21(25)20-3-2-10-28-20/h2-7,10-12,23H,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXCAQYJSUTIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)

![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid](/img/structure/B2548005.png)

![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B2548008.png)

![Ethyl [(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B2548009.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)